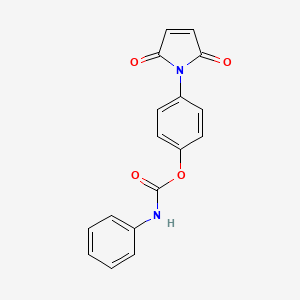

4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl N-phenylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a compound that has a dihedral angle of 45.80 (7) between the planes of the benzene and maleimide rings . It is part of a series of structure determinations on phenylmaleimide derivatives . There is considerable interest in the development of N-substituted maleimides as photoionizers for free radical polymerization, where the maleimide can produce the initiating radical species .

Synthesis Analysis

The reactions of 4-aminobenzoic and 4-aminophenylacetic acids amides with maleic anhydride yielded the corresponding maleic acid monoamides, the cyclization of which gave 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic and 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenylethanoic acids amides .Molecular Structure Analysis

In the title compound, there is a dihedral angle of 45.80 (7) between the planes of the benzene and maleimide rings . This structural behavior is repeated in similar systems .Chemical Reactions Analysis

Maleimides add various nucleophilic and electrophilic reagents, enter into cycloaddition reactions, and also easily polymerize and copolymerize with various unsaturated compounds .Physical And Chemical Properties Analysis

The empirical formula of the compound is C11H7NO4, and its molecular weight is 217.18 .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

The compound can be used in the synthesis of various derivatives. For instance, it can react with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .

Biological Activities

The compound exhibits diverse biological activities due to the presence of an imide group. These include selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin .

Anticandidiasis and Antituberculosis Properties

The compound has shown potential anticandidiasis and antituberculosis properties .

Antitumor Activity

The compound has been used to synthesize succinimides with high antitumor activity . Additionally, some new sulfonamide derivatives exhibit antitumor activity .

Antiarrhythmic, Antihistamine, Anticholesteremic Activities

The compound has been used in the synthesis of succinimides with antiarrhythmic, antihistamine, and anticholesteremic activities .

Hypnotic and Sedative Activities

The compound has been used in the synthesis of succinimides with hypnotic and sedative activities .

Organotin(IV) Complexes

The compound and its complexes with methyl-, n-butyl-, phenyl-, benzyl- and octyl-tin have been synthesized and characterized . These complexes were also tested against different bacteria and fungi to determine their toxicity .

Antibacterial and Anti-inflammatory Activities

Sulfanilamide and its derivatives, which can be synthesized from the compound, are known for their diverse pharmaceutical activities. They found clinical use as antibacterial and anti-inflammatory agents .

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been synthesized and characterized for their potential biological applications .

Mode of Action

It’s known that the maleimide group in similar compounds can react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .

Eigenschaften

IUPAC Name |

[4-(2,5-dioxopyrrol-1-yl)phenyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-15-10-11-16(21)19(15)13-6-8-14(9-7-13)23-17(22)18-12-4-2-1-3-5-12/h1-11H,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMJKAYWSNAGDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)N3C(=O)C=CC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2606111.png)

![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2606114.png)

![[3-(Hydroxymethyl)phenyl] 4-methylpentanoate](/img/structure/B2606117.png)

![1-(4-methylphenyl)-4-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B2606120.png)

![4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B2606125.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2606132.png)